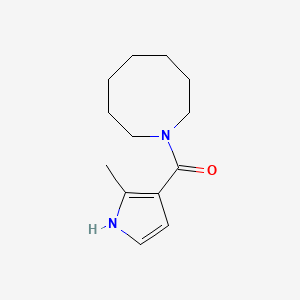![molecular formula C15H23NO2S B7584159 N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine, also known as DT-010, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DT-010 is a thiazolidine-2,4-dione derivative, which is a class of compounds that has been studied for its antidiabetic and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine is not fully understood, but it is believed to be related to its antioxidant properties. N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to scavenge free radicals and reduce oxidative stress, which may explain its potential therapeutic effects in oxidative stress-related diseases. Additionally, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have various biochemical and physiological effects in animal models. In a study on diabetic rats, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine was found to improve glucose tolerance and insulin sensitivity, as well as reduce oxidative stress markers. Additionally, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have anti-inflammatory effects, as it reduces the levels of pro-inflammatory cytokines in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, there are also some limitations to its use in research. For example, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for research on N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine and its effects on glucose and lipid metabolism. Finally, the development of more stable analogs of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine may improve its efficacy in certain experiments.
Méthodes De Synthèse
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylbenzaldehyde with methylamine to form N-[(2,6-dimethylphenyl)methyl]methylamine. This intermediate is then reacted with chloroacetyl chloride to form N-[(2,6-dimethylphenyl)methyl]-N-methyl-2-chloroacetamide, which is subsequently treated with thiosemicarbazide to yield N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine.
Applications De Recherche Scientifique
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have potential applications in various fields of scientific research. Its antioxidant properties make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been studied for its antidiabetic effects, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propriétés
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-12-5-4-6-13(2)15(12)11-16(3)14-7-9-19(17,18)10-8-14/h4-6,14H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSYUYDAKWRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN(C)C2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)

![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7584097.png)

![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
